molecular formula C4H5CaCl2NOS B1607455 Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) CAS No. 57373-20-3

Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci)

Cat. No.: B1607455
CAS No.: 57373-20-3
M. Wt: 226.14 g/mol
InChI Key: ZNUJLBVUZKNDOW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is a compound that belongs to the isothiazolinone family. Isothiazolinones are known for their antimicrobial properties and are widely used as biocides in various industrial and consumer products. This compound is particularly effective in controlling microbial growth in water-containing solutions and is used in a variety of applications, including personal care products, paints, and industrial water treatment .

Properties

CAS No.

57373-20-3

Molecular Formula

C4H5CaCl2NOS

Molecular Weight

226.14 g/mol

IUPAC Name

calcium;2-methyl-1,2-thiazol-3-one;dichloride

InChI

InChI=1S/C4H5NOS.Ca.2ClH/c1-5-4(6)2-3-7-5;;;/h2-3H,1H3;;2*1H/q;+2;;/p-2

InChI Key

ZNUJLBVUZKNDOW-UHFFFAOYSA-L

SMILES

CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2]

Canonical SMILES

CN1C(=O)C=CS1.[Cl-].[Cl-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-isothiazolin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring . The process involves the use of reagents such as chlorine and methylene dichloride, and the reaction is typically conducted at low temperatures (5-15°C) to achieve high yields .

Industrial Production Methods

Industrial production of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves large-scale synthesis using similar methods as described above. The compound is often produced in aqueous solutions to facilitate its use in various applications. The industrial process is optimized to ensure high purity and yield, with careful control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the isothiazolinone ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted isothiazolinones .

Scientific Research Applications

Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) involves the inhibition of microbial growth by disrupting metabolic pathways. The compound targets dehydrogenase enzymes, leading to the inhibition of cellular respiration and energy production. This results in rapid inhibition of microbial growth, followed by irreversible cell damage and loss of viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium,dichloro(2-methyl-3(2H)-isothiazolone-o)-(9ci) is unique due to its specific combination of antimicrobial properties and its ability to be used in a wide range of applications. Its effectiveness at low concentrations and compatibility with various formulations make it a valuable compound in both industrial and consumer products .

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